![molecular formula C16H14N2O3S2 B2981903 N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2379987-27-4](/img/structure/B2981903.png)
N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
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Overview
Description
N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide, also known as FTOM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOM is a small molecule that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has also been found to exhibit neuroprotective effects by inhibiting the activity of CK2, which is involved in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has several advantages for lab experiments, including its potent anti-cancer and neuroprotective activity, and its ability to inhibit the activity of CK2. However, N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the study of N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide include the development of more potent analogs, the study of its effects on other cellular processes, and its potential use as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been synthesized using various methods, including the reaction of furan-2-carbaldehyde and 4-thiophene-2-ylmethyl-3-thiophen-3-ylmethyl-1,3-oxazolidine-2,5-dione. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain pure N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide.
Scientific Research Applications
N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and medicinal chemistry. N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-15(17-7-13-2-1-4-21-13)16(20)18-8-14-6-12(10-23-14)11-3-5-22-9-11/h1-6,9-10H,7-8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJORMWMTAGPLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
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